molecular formula C18H20N6O5S B2647065 methyl 3-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-4-methoxybenzoate CAS No. 2034384-16-0

methyl 3-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-4-methoxybenzoate

Cat. No. B2647065
CAS RN: 2034384-16-0
M. Wt: 432.46
InChI Key: XGBFCZTWBABVJH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazolopyridazine ring, which is a heterocyclic ring containing nitrogen atoms. The sulfamoyl group would add polarity to the molecule, and the methoxybenzoate group could contribute to the compound’s overall stability .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazolopyridazine ring and the sulfamoyl group. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfamoyl group could increase the compound’s solubility in water, while the methoxybenzoate group could contribute to its stability .

Scientific Research Applications

Scientific Research Applications of Related Chemical Structures

Thermal Infrared Measurement and Herbicidal Activity :Research involving substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which share structural similarities with the query compound, demonstrates their application in agricultural science, showing excellent herbicidal activity against a broad spectrum of vegetation at low application rates. This indicates potential utility in plant ecosystem health monitoring and agricultural chemical development (Moran, 2003).

Antimicrobial Activity :Compounds incorporating the [1,2,4]triazolo motif, similar to the requested molecule, have been synthesized and shown to possess significant biological activity against various microorganisms. For instance, novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives displayed good antibacterial and antifungal properties, suggesting potential applications in the development of new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Anti-asthmatic Activities :Another study focused on the synthesis of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides evaluated their efficacy in inhibiting platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Some compounds demonstrated potent activity, indicating their potential in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Pharmacokinetics and Metabolism in Cancer Treatment :Research on MAK683, a compound featuring the [1,2,4]triazolo[4,3-c]pyrimidin moiety, explored its pharmacokinetics and metabolism as a selective oral embryonic ectoderm development (EED) inhibitor for potential oncology treatment. This study underscores the importance of understanding metabolic pathways and pharmacokinetics in developing new cancer therapies (Zhang et al., 2021).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific interactions with biological targets. For example, compounds with similar structures have been found to inhibit certain enzymes, suggesting potential applications in cancer immunotherapy .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its reactivity. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential biological activity. This could include studies to determine its mechanism of action, as well as investigations into its potential applications in medicine or other fields .

properties

IUPAC Name

methyl 4-methoxy-3-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O5S/c1-28-14-4-3-12(18(25)29-2)9-15(14)30(26,27)22-13-7-8-23(10-13)17-6-5-16-20-19-11-24(16)21-17/h3-6,9,11,13,22H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBFCZTWBABVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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